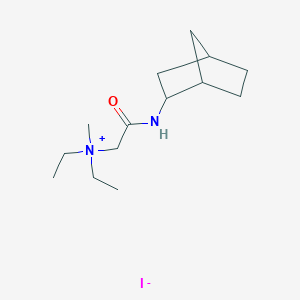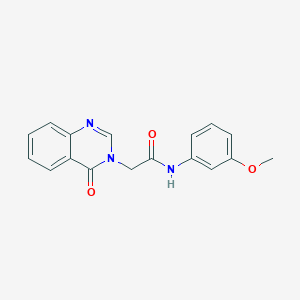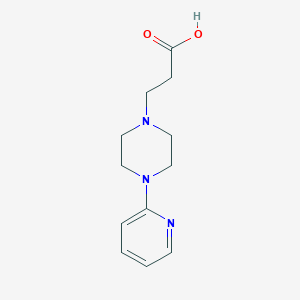![molecular formula C28H21ClN4O B025424 N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide CAS No. 107469-97-6](/img/structure/B25424.png)
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide, also known as CPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPT belongs to the family of benzotriazoles, which are known for their diverse biological activities. In
Mecanismo De Acción
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase I, which is involved in DNA replication and transcription. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide also inhibits the activity of protein kinase C, which is involved in cell signaling and growth. These mechanisms of action make N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide a promising candidate for the development of new drugs.
Efectos Bioquímicos Y Fisiológicos
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has also been shown to have anti-viral properties and has been studied for its potential use in the treatment of HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has also been extensively studied, and its mechanisms of action are well understood. However, there are also limitations to the use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. In addition, N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide. One area of research is the development of new drugs based on the structure of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide. Researchers are also studying the potential use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, researchers are exploring the use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in combination with other drugs to increase its effectiveness. Finally, researchers are studying the potential use of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide in nanotechnology applications, such as drug delivery systems.
Métodos De Síntesis
The synthesis of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide involves the reaction of 2-chloro-1,3,7-triphenyl-1H-benzotriazole with benzylamine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide. The synthesis of N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has been studied for its potential applications in various scientific research fields. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide has been used in the development of new drugs for the treatment of cancer, HIV, and other diseases. It has also been used as a tool in biochemical and physiological studies.
Propiedades
Número CAS |
107469-97-6 |
|---|---|
Nombre del producto |
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide |
Fórmula molecular |
C28H21ClN4O |
Peso molecular |
464.9 g/mol |
Nombre IUPAC |
N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide |
InChI |
InChI=1S/C28H21ClN4O/c29-21-15-16-23-22(17-21)27(19-9-3-1-4-10-19)33-25-14-8-7-13-24(25)32-26(31-23)18-30-28(34)20-11-5-2-6-12-20/h1-17,33H,18H2,(H,30,34) |
Clave InChI |
ARACPQDSPBAOHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)CNC(=O)C5=CC=CC=C5)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)CNC(=O)C5=CC=CC=C5)Cl |
Sinónimos |
BENZAMIDE, N-((2-CHLORO-13-PHENYL-5H-DIBENZO(d,h)(1,3,6)TRIAZONIN-6-YL )METHYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



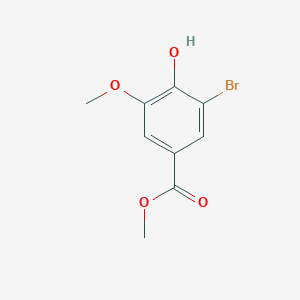

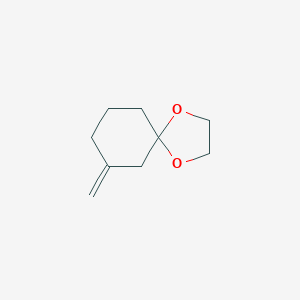

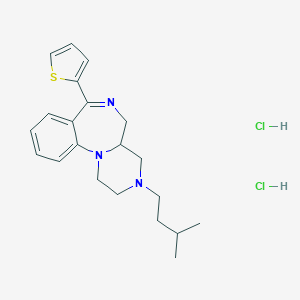


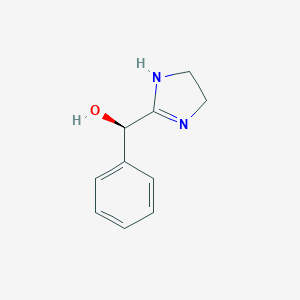
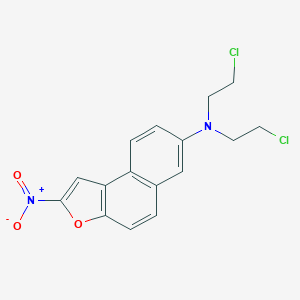
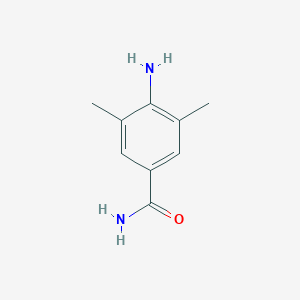
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
